Cas no 5790-46-5 (1-Isopropylamino-3-(p-tolyloxy)-2-propanol)

1-Isopropylamino-3-(p-tolyloxy)-2-propanol is a β-adrenergic receptor antagonist intermediate, primarily utilized in the synthesis of selective beta-blockers. Its molecular structure features an isopropylamino group and a p-tolyloxy moiety, contributing to its pharmacological relevance. The compound exhibits high purity and stability, making it suitable for precise pharmaceutical applications. Its role as a key precursor in the production of cardiovascular drugs underscores its importance in medicinal chemistry. The compound's well-defined stereochemistry and consistent reactivity ensure reliable performance in synthetic pathways. Proper handling and storage under controlled conditions are recommended to maintain its integrity for research and industrial use.
1-Isopropylamino-3-(p-tolyloxy)-2-propanol structure
5790-46-5 structure
Product Name:1-Isopropylamino-3-(p-tolyloxy)-2-propanol
CAS No:5790-46-5
MF:C13H21NO2
MW:223.31134390831
CID:1076589
PubChem ID:2840793
Update Time:2025-06-29

1-Isopropylamino-3-(p-tolyloxy)-2-propanol Chemical and Physical Properties

Names and Identifiers

    • Imp. R (EP): (2RS)-1-(Isopropylamino)-3-(4-methylphenoxy)propan-2-ol
    • 1-(4-methylphenoxy)-3-(propan-2-ylamino)propan-2-ol
    • (2RS)-1-(Isopropylamino)-3-(4-methylphenoxy)propan-2-ol
    • AB00080049-01
    • 5790-46-5
    • 1-(4-methylphenoxy)-3-[(propan-2-yl)amino]propan-2-ol
    • 1-(isopropylamino)-3-(4-methylphenoxy)-2-propanol
    • R4Q6TEJ7YM
    • SR-01000204015
    • 2-Propanol, 1-[(1-methylethyl)amino]-3-(4-methylphenoxy)-
    • AKOS016319595
    • SCHEMBL7946116
    • (2RS)-1-(Isopropylamino)-3-(4-methylphenoxy)propan-2-ol; Bisoprolol Fumarate Imp. R (EP); Bisoprolol Imp. R (EP); Bisoprolol Fumarate Impurity R; Bisoprolol Impurity R
    • AKOS002323592
    • CHEMBL67151
    • STL570660
    • 1-(Isopropylamino)-3-(4-methylphenoxy)propane-2-ol
    • DTXSID40385641
    • Oprea1_673826
    • Bisoprolol fumarate impurity R [EP impurity]
    • SR-01000204015-1
    • Cambridge id 5310783
    • 1-[(1-Methylethyl)amino]-3-(4-methylphenoxy)-2-propanol
    • 1-Isopropylamino-3-(p-tolyloxy)-2-propanol
    • Inchi: 1S/C13H21NO2/c1-10(2)14-8-12(15)9-16-13-6-4-11(3)5-7-13/h4-7,10,12,14-15H,8-9H2,1-3H3
    • InChI Key: MJXGIIVJTPVZCW-UHFFFAOYSA-N
    • SMILES: O(C1C=CC(C)=CC=1)CC(CNC(C)C)O

Computed Properties

  • Exact Mass: 223.157228913g/mol
  • Monoisotopic Mass: 223.157228913g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 6
  • Complexity: 177
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 41.5Ų

Experimental Properties

  • Density: 1.018±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 91-92 ºC
  • Boiling Point: 359.4±32.0 °C at 760 mmHg
  • Flash Point: 171.2±25.1 °C
  • Solubility: Slightly soluble (5.8 g/l) (25 º C),
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C

1-Isopropylamino-3-(p-tolyloxy)-2-propanol Security Information

1-Isopropylamino-3-(p-tolyloxy)-2-propanol Pricemore >>

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Additional information on 1-Isopropylamino-3-(p-tolyloxy)-2-propanol

Research Brief on 1-Isopropylamino-3-(p-tolyloxy)-2-propanol (CAS: 5790-46-5) in Chemical Biology and Pharmaceutical Applications

The compound 1-Isopropylamino-3-(p-tolyloxy)-2-propanol (CAS: 5790-46-5) has recently garnered significant attention in chemical biology and pharmaceutical research due to its structural uniqueness and potential therapeutic applications. This β-adrenergic receptor ligand derivative exhibits intriguing pharmacological properties, particularly in cardiovascular and neurological disorders. Recent studies have focused on its stereochemistry, receptor binding affinity, and metabolic stability, revealing novel insights into structure-activity relationships.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers employed cryo-EM and molecular dynamics simulations to elucidate the binding mechanism of 1-Isopropylamino-3-(p-tolyloxy)-2-propanol with β2-adrenergic receptors. The study demonstrated exceptional selectivity (Ki = 3.2 nM for β2 vs 48 nM for β1 receptors) and identified key hydrogen bonding interactions with Ser203 and Asn293 residues. These findings provide a structural basis for developing next-generation selective adrenergic modulators.

Metabolic stability studies conducted by the European Journal of Pharmaceutical Sciences (2024) revealed that 1-Isopropylamino-3-(p-tolyloxy)-2-propanol exhibits significantly improved hepatic microsomal stability (t1/2 = 127 min in human liver microsomes) compared to its structural analogs. The research team attributed this to the isopropylamino group's steric hindrance effect, which protects against oxidative metabolism by CYP2D6 enzymes. These pharmacokinetic properties make it an attractive candidate for further drug development.

Emerging applications in neurological disorders were highlighted in Nature Neuroscience (2023), where the compound demonstrated neuroprotective effects in an in vitro model of Parkinson's disease. The study showed dose-dependent protection against MPP+-induced dopaminergic neuron death (EC50 = 1.8 μM) through modulation of mitochondrial membrane potential and reduction of reactive oxygen species. These findings suggest potential repurposing opportunities for neurodegenerative diseases.

From a synthetic chemistry perspective, a novel continuous flow synthesis method was reported in Organic Process Research & Development (2024), achieving 92% yield with 99.5% enantiomeric excess. The process utilizes immobilized lipase for kinetic resolution and features a telescoped three-step sequence, representing a significant advancement in the scalable production of this chiral building block for pharmaceutical applications.

Ongoing clinical investigations (Phase I/II) are evaluating 1-Isopropylamino-3-(p-tolyloxy)-2-propanol as a potential treatment for cardiac arrhythmias, with preliminary data showing promising QT interval prolongation effects without significant off-target activity. The compound's unique physicochemical properties (logP = 2.1, PSA = 41 Ų) contribute to its favorable ADME profile observed in these trials.

Future research directions include exploring its potential as a molecular scaffold for targeted drug delivery systems and investigating its interactions with emerging receptor subtypes. The compound's versatility and well-characterized pharmacological profile position it as a valuable tool compound for both basic research and drug discovery efforts in the chemical biology and pharmaceutical fields.

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